Product packaging for Spiro[4.5]decane-6-carbaldehyde(Cat. No.:CAS No. 76713-59-2)

Spiro[4.5]decane-6-carbaldehyde

Cat. No.: B8745607
CAS No.: 76713-59-2
M. Wt: 166.26 g/mol
InChI Key: BSGAUFHJIHDYDU-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Molecular Design

Spirocycles are compounds containing at least two rings connected by a single common atom. mdpi.com This structural feature imparts a distinct three-dimensional geometry, a quality that is increasingly sought after in modern drug discovery and molecular design. bldpharm.comnih.gov Shifting from flat, two-dimensional structures to more complex three-dimensional molecules often leads to improved physicochemical properties and better pharmacokinetic profiles. tandfonline.comtandfonline.com

The key advantages of incorporating spirocyclic scaffolds include:

Increased Three-Dimensionality : The spiro atom, a quaternary carbon, creates a rigid, non-planar structure. This allows for a more precise spatial arrangement of functional groups, which can lead to better binding affinity and selectivity for biological targets. bldpharm.comtandfonline.com

Improved Physicochemical Properties : The introduction of spirocycles can enhance properties like aqueous solubility, metabolic stability, and lipophilicity, which are crucial for the development of drug candidates. bldpharm.comtandfonline.com For instance, replacing a morpholine (B109124) group with an azaspirocycle has been shown to lower lipophilicity (logD values) and improve metabolic stability. bldpharm.com

Conformational Rigidity : The rigid nature of spirocycles reduces the number of rotatable bonds in a molecule. bldpharm.com This conformational restriction can lock the molecule into a bioactive conformation, improving its potency and reducing off-target effects. tandfonline.comtandfonline.com

Role of Aldehyde Functionality in Complex Chemical Synthesis

The aldehyde functional group, with its R-CHO structure, is a cornerstone of synthetic organic chemistry due to its reactivity and versatility. wikipedia.org The polar carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This reactivity allows aldehydes to participate in a wide array of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules. numberanalytics.commsu.edu

Some of the fundamental reactions involving aldehydes include:

Nucleophilic Addition Reactions : Aldehydes readily react with nucleophiles to form a variety of products. For example, they react with Grignard reagents to produce secondary alcohols, and with cyanides to form cyanohydrins. wikipedia.org

Oxidation and Reduction : Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing pathways to other important functional groups. numberanalytics.com

Carbon-Carbon Bond Formation : Aldehydes are key players in reactions that build the carbon skeleton of molecules. These include the Wittig reaction to form alkenes, and aldol (B89426) condensations to create β-hydroxy aldehydes or ketones. numberanalytics.com

Imines and Related Compounds : The reaction of aldehydes with primary amines forms imines (Schiff bases), which are important intermediates in many biochemical and synthetic processes. msu.edu

Overview of the Research Landscape for Spiro[4.5]decane Derivatives

The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, is a recurring motif in a variety of natural products and synthetic compounds with interesting biological activities. nih.govresearchgate.net Research into spiro[4.5]decane derivatives has spanned various therapeutic areas.

For example, certain spiro[4.5]decanone derivatives have been investigated as inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are targets for treating anemia and ischemia-related diseases. rsc.org Additionally, other derivatives have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, showing potential for the development of new analgesics. nih.gov The synthesis of natural products containing the spiro[4.5]decane skeleton, such as the sesquiterpene (-)-gleenol, has also been a focus of synthetic chemists, often employing sophisticated strategies like olefin metathesis. researchgate.net

Contextualizing Spiro[4.5]decane-6-carbaldehyde within Spirocyclic Aldehyde Chemistry

This compound itself is a specific example of a spirocyclic aldehyde. While detailed research on this exact molecule is not extensively published, its chemical nature suggests its utility as a building block. The aldehyde group attached to the spiro[4.5]decane framework provides a reactive handle for further chemical modifications.

The synthesis of related spirocyclic aldehydes and ketones has been documented. For instance, the synthesis of 9,9-dimethylspiro[4.5]decan-7-one has been achieved through a spiroannelation reaction using an organobis(cuprate). orgsyn.org The related spiro[4.5]decane-6-carboxylic acid, which differs from the aldehyde only by the oxidation state of the functional group, is also a known compound. uni.lu It is plausible that this compound could be synthesized from or converted to such related compounds.

Given the established importance of both spirocyclic scaffolds and aldehydes in organic synthesis, this compound represents a valuable, conformationally restricted building block for the creation of novel and complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B8745607 Spiro[4.5]decane-6-carbaldehyde CAS No. 76713-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76713-59-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[4.5]decane-10-carbaldehyde

InChI

InChI=1S/C11H18O/c12-9-10-5-1-2-6-11(10)7-3-4-8-11/h9-10H,1-8H2

InChI Key

BSGAUFHJIHDYDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)C(C1)C=O

Origin of Product

United States

Synthetic Methodologies for Spiro 4.5 Decane 6 Carbaldehyde and Analogs

Strategies for Constructing the Spiro[4.5]decane Core

The creation of the spiro[4.5]decane skeleton is a pivotal step in the synthesis of its derivatives. Key strategies involve the formation of the critical spirocenter through either intermolecular cycloadditions or intramolecular cyclization and rearrangement reactions.

Cycloaddition Reactions for Spirocenter Formation

Cycloaddition reactions offer a powerful and convergent approach to building cyclic and spirocyclic systems by forming multiple carbon-carbon bonds in a single step. These methods are particularly effective for establishing the quaternary carbon at the heart of the spiro[4.5]decane system.

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a prominent method for constructing five-membered rings. In the context of spiro[4.5]decane synthesis, this reaction typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to directly install the cyclopentane (B165970) ring onto a pre-existing cyclohexane (B81311) precursor, thereby creating the spirocenter.

Recent research has demonstrated the use of a cooperative photocatalysis and organocatalysis system for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method is noted for its mild, metal-free conditions and high diastereoselectivity, achieving a ratio of up to 99:1. mdpi.com The reaction proceeds with 100% atom economy, aligning with the principles of green chemistry. mdpi.com The strategy provides a highly diastereoselective route to functionalized spiro[4.5]decanes with yields reaching up to 88%. mdpi.com

These cycloaddition strategies are versatile, allowing for the synthesis of a diverse range of heterocyclic spirocycles suitable for applications in areas like fragment-based drug discovery. nih.gov The inclusion of functional groups from the start of the synthesis allows for further elaboration of the resulting spirocyclic scaffolds. nih.gov

Reagent 1Reagent 2ProductCatalyst/ConditionsKey Features
2-methylene-tetrahydronaphtalene-1-onesN-cyclopropylanilines2-amino-spiro[4.5]decane-6-onesPhotocatalysis and Organic Phosphoric AcidHigh diastereoselectivity (up to 99:1), good yields (up to 88%), metal-free. mdpi.com
Azomethine YlidesEthylene DerivativesSpirooxindole-pyrrolidinesIn situ generationCreates four contiguous asymmetric carbons with high regioselectivity and diastereoselectivity. mdpi.com

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental tool in organic synthesis for the formation of six-membered rings. While it is more commonly associated with building the cyclohexane portion of a molecule, it can be adapted for spirocycle synthesis. In the context of the spiro[4.5]decane core, this can be achieved by reacting a diene embedded within one ring system with a dienophile in another, or through an intramolecular variant.

For instance, the biosynthesis of Spinosyn A, which contains a complex tetracyclic core, involves a key transannular [4+2] cycloaddition catalyzed by the enzyme SpnF. nih.gov This reaction forms the characteristic cyclohexene ring of the molecule. nih.gov While a biosynthetic example, it highlights the power of the [4+2] cycloaddition in constructing fused and spirocyclic systems.

In synthetic chemistry, [4+2]-cycloaddition reactions have been successfully employed with 5-methylidene-hydantoins and their thio-analogs reacting with various 1,3-dienes like cyclopentadiene and cyclohexadiene to create spiro-compounds. mdpi.com These reactions can proceed with high regioselectivity and stereoselectivity, often requiring Lewis acid catalysis for less reactive dienes. mdpi.com

DieneDienophileProduct TypeCatalyst/ConditionsKey Features
1,3-Dienes (e.g., Cyclopentadiene, Cyclohexadiene)5-Methylidene-hydantoinsSpiro-hydantoinsHeat or Lewis Acid (e.g., ZnI2)Regioselective and stereoselective formation of exo-isomers with cyclic dienes. mdpi.com
Intermediate with conjugated diene and alkene(Intramolecular)Cyclohexene ring in Spinosyn ASpnF EnzymeEnzyme-catalyzed transannular cycloaddition with a significant rate enhancement. nih.gov

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions provide an elegant and often highly stereoselective means of constructing complex cyclic systems. By tethering the reacting partners, these processes can overcome unfavorable entropic factors and allow for precise control over the formation of the spiro[4.5]decane core.

The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether, has proven to be a reliable and efficient method for synthesizing functionalized spiro[4.5]decanes with excellent stereocontrol. thieme-connect.comniscpr.res.in This strategy typically involves the rearrangement of a suitably substituted bicyclic dihydropyran precursor. thieme-connect.com The asymmetry from a substituent on the dihydropyran can be effectively transferred to the newly formed spirocenter. thieme-connect.com

This methodology has been applied to the total synthesis of axane sesquiterpenes like gleenol and axenol. nih.gov A key step in these syntheses is a Claisen rearrangement that yields a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov The starting bicyclic dihydropyrans are readily accessible from hydroxyketones via acid-catalyzed cyclization. thieme-connect.com The rearrangement of dihydropyrans substituted at the 4-position with groups at a high oxidation state proceeds with high stereoselectivity. thieme-connect.com

PrecursorProductConditionsKey Findings
4-Substituted Bicyclic DihydropyransFunctionalized Spiro[4.5]decanesHeating (e.g., 165 °C)Highly stereoselective, transmission of asymmetry from precursor to product. thieme-connect.com
Bicyclic 2-(alkenyl)dihydropyransSpiro[4.5]decanesThermal RearrangementApplied to the concise total synthesis of several biologically active spirocyclic sesquiterpenes. researchgate.net

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated cyclic molecules, including spirocycles. organic-chemistry.org The reaction utilizes ruthenium-based catalysts to form a new double bond between two existing alkene functionalities within the same molecule, closing a ring and releasing a small volatile alkene like ethene. organic-chemistry.org

For the construction of the spiro[4.5]decane system, a precursor containing two appropriately positioned terminal alkene chains attached to a single carbon atom of a cyclohexane ring is required. Upon exposure to a Grubbs-type catalyst, the RCM reaction proceeds to form the five-membered cyclopentene ring, thus completing the spiro[4.5]decane skeleton. niscpr.res.insemanticscholar.org This method offers the advantage of occurring under mild conditions and tolerating a wide range of functional groups. organic-chemistry.orgarkat-usa.org

A sequence involving a Claisen rearrangement followed by an RCM reaction has been successfully developed for the formal total synthesis of the spiro sesquiterpenes acorone and isoacorones, starting from cyclohexane-1,4-dione. niscpr.res.inepa.gov This approach is critical for generating the necessary quaternary carbon center that is suitably substituted for the subsequent RCM step. niscpr.res.in

SubstrateCatalystProduct TypeKey Features
Diallylated 1,3-DiketonesGrubbs' Catalyst (Ru-based)Spiro-cyclic systems with a double bondMild reaction conditions, versatile for various ring sizes, introduces functionality for further manipulation. arkat-usa.org
Diene precursor from Claisen RearrangementGrubbs' CatalystSpiro[4.5]decane coreUsed in the formal synthesis of acorone and isoacorones. niscpr.res.inepa.gov
Aldol (B89426) Cyclization Routes

Intramolecular aldol cyclization is a powerful tool for the formation of cyclic systems. In the context of spiro[4.5]decane synthesis, this strategy typically involves a precursor containing two carbonyl functionalities, or a carbonyl group and an enolate or enol equivalent, positioned to allow for the formation of the five-membered ring annulated to a cyclohexane.

One notable approach involves a cascade Michael-Michael-aldol reaction. This method has been successfully employed in the organocatalytic synthesis of spirooxindole derivatives, demonstrating the feasibility of creating spirocyclic frameworks through a sequence of conjugate additions followed by an intramolecular aldol condensation. thermofisher.com While this example leads to a heterocyclic spiro compound, the underlying principles can be adapted for the synthesis of carbocyclic spiro[4.5]decanes. The key is the design of a suitable acyclic precursor that, upon undergoing a series of transformations, can cyclize to form the desired spirocyclic ketone, a direct precursor to the target carbaldehyde.

Reaction TypeKey FeaturesResulting Spiro-SystemRef.
Michael-Michael-Aldol CascadeOrganocatalytic, high diastereo- and enantioselectivity.Spirooxindoles thermofisher.com
Eschenmoser Rearrangement Applications

The Eschenmoser-Claisen rearrangement is a reliable method for the stereoselective formation of γ,δ-unsaturated amides from allylic alcohols. youtube.comscripps.edu This youtube.comyoutube.com-sigmatropic rearrangement proceeds through a chair-like transition state and offers excellent control over the geometry of the resulting double bond. scripps.edu Its application in the synthesis of complex molecules is well-documented, including in the total synthesis of (±)-Stenine. youtube.com

In the context of spirocycle synthesis, the Eschenmoser rearrangement can be a key step in strategies aimed at constructing all-carbon quaternary centers. mdpi.com For the synthesis of a spiro[4.5]decane system, a potential strategy would involve an allylic alcohol precursor attached to a cyclohexane ring at the position destined to become the spirocenter. The rearrangement would then install a side chain with the correct functionality for subsequent cyclization to form the five-membered ring. While direct examples leading to Spiro[4.5]decane-6-carbaldehyde are not prevalent in the literature, the strategic application of this rearrangement in constructing complex acyclic precursors for spirocyclization remains a viable and powerful approach.

RearrangementPrecursorKey TransformationRef.
Eschenmoser-ClaisenAllylic Alcohol youtube.comyoutube.com-Sigmatropic rearrangement to a γ,δ-unsaturated amide youtube.comscripps.edu

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.com These reactions are highly valued for their ability to rapidly build molecular complexity.

For the synthesis of spiro compounds, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction has been developed. researchgate.net This methodology utilizes simple starting materials to construct spirocyclic systems in good yields. While the reported examples focus on heterocyclic spiro compounds, the principles of MCRs can be extended to the synthesis of carbocyclic frameworks like spiro[4.5]decane. The design of an MCR for this compound would involve the careful selection of three or more components that can react in a cascade fashion to form the two rings and the desired functional group in a single operation.

MCR TypeKey FeaturesResulting Spiro-SystemRef.
Knoevenagel/Michael/CyclizationMicrowave-assisted, organocatalyzed by ionic liquid.Spiro-fused heterocycles researchgate.net

Stereocontrolled Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of cyclic and spirocyclic synthesis. Several stereocontrolled annulation strategies have been developed for the construction of the spiro[4.5]decane skeleton.

A highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a [3+2] cycloaddition of cyclopropylamines with olefins, employing synergistic photocatalysis and organocatalysis. wikipedia.org This method provides access to functionalized spiro[4.5]decanes with good stereocontrol.

Another powerful approach is the Au(I)-catalyzed vinylogous Conia-Ene reaction, which has been used to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of substrates.

Furthermore, a NaH-promoted domino reaction between an azadiene bearing an indene moiety and a Nazarov reagent has been developed to afford spiro[4.5]decane derivatives via a [4+2] cycloaddition with high yields and diastereoselectivity.

Annulation TypeKey FeaturesResulting Spiro-SystemRef.
[3+2] CycloadditionSynergistic photocatalysis and organocatalysis, high diastereoselectivity.2-Amino-spiro[4.5]decane-6-ones wikipedia.org
Vinylogous Conia-EneAu(I)-catalyzed, mild conditions, wide substrate scope.Spiro[4.5]deca-1,6-diene-8-ones organic-chemistry.org
[4+2] CycloadditionNaH-promoted domino reaction, high diastereoselectivity.Spiro[4.5]decane derivatives

Functionalization Strategies for the Carbaldehyde Moiety

Once the spiro[4.5]decane core is established, the introduction of the carbaldehyde group at the 6-position can be achieved through various functionalization strategies.

Oxidation of Precursor Alcohols

The most direct route to this compound is the oxidation of the corresponding precursor alcohol, spiro[4.5]decan-6-ol. The selective oxidation of a secondary alcohol to an aldehyde requires mild and controlled conditions to avoid over-oxidation to a carboxylic acid.

Several reagents are well-suited for this transformation. The Dess-Martin periodinane is a mild and highly effective oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide activated by an electrophile such as oxalyl chloride. TEMPO-based oxidations, often in the presence of a co-oxidant like sodium hypochlorite, are also widely used for the selective oxidation of alcohols to aldehydes. These methods are generally high-yielding and compatible with a wide range of functional groups.

Oxidizing AgentKey FeaturesProductRef.
Dess-Martin PeriodinaneMild, high-yielding, broad applicability.Aldehyde/Ketone
Swern OxidationUtilizes activated DMSO, generally high-yielding.Aldehyde/Ketone
TEMPOCatalytic, selective for primary and secondary alcohols.Aldehyde/Ketone

Selective Formylation Reactions

Direct formylation of a carbocyclic ring at a specific position can be a challenging transformation. For the synthesis of this compound, this would involve the introduction of a -CHO group onto the spiro[4.5]decane skeleton. While methods for the formylation of aromatic rings are well-established (e.g., Vilsmeier-Haack, Gattermann-Koch), the formylation of saturated carbocycles is less common.

One potential approach could involve the generation of a carbanion or an organometallic species at the desired position, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) or ethyl formate. The feasibility of this approach would depend on the ability to selectively deprotonate or metallate the spiro[4.5]decane ring at the 6-position. Given the challenges associated with direct formylation, the oxidation of a precursor alcohol is generally the more practical and widely used strategy.

Asymmetric Synthesis of this compound and Chiral Analogs

The creation of chiral spiro[4.5]decane scaffolds, which often contain sterically congested quaternary stereocenters, is a formidable task in chemical synthesis. nih.gov Asymmetric synthesis provides a direct route to enantiomerically enriched spirocycles, bypassing the need for resolving racemic mixtures. Methodologies are broadly categorized into diastereoselective pathways, which rely on the influence of existing chiral centers, and enantioselective catalysis, which utilizes chiral catalysts to create new stereocenters.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is a powerful strategy to control the relative stereochemistry of newly formed stereocenters. In the context of spiro[4.5]decane systems, this often involves intramolecular reactions or cycloadditions where the stereochemical outcome is directed by a pre-existing chiral element in the substrate.

One effective method is the Claisen rearrangement, which has been used to transform functionalized bicyclic dihydropyrans into spiro[4.5]decanes with excellent stereoselectivity. This thermal rearrangement proceeds through a highly ordered, chair-like transition state, allowing for the efficient transfer of stereochemical information. For instance, the total synthesis of biologically important axane sesquiterpenes like gleenol and axenol was achieved using a key Claisen rearrangement that produced a multi-functionalized spiro[4.5]decane as a single diastereomer in high yield. princeton.edu

Another significant approach involves synergistic photocatalysis and organocatalysis. A [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones, using a chiral phosphoric acid catalyst, yields 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity, achieving diastereomeric ratios (d.r.) of up to 99:1. nih.gov This method is noted for its mild, metal-free conditions and high atom economy. nih.gov

Acid-catalyzed condensation reactions also provide a diastereoselective route. The reaction of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol derivatives can be controlled by the choice of acid catalyst and solvent to isolate diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which are analogs of the spiro[4.5]decane system.

The table below summarizes key findings in diastereoselective pathways for synthesizing spiro[4.5]decane analogs.

Reaction TypeReactantsCatalyst/ConditionsProductDiastereomeric Ratio (d.r.)
Claisen RearrangementFunctionalized bicyclic dihydropyranThermalMulti-functionalized spiro[4.5]decaneSingle diastereomer
[3+2] Cycloaddition2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilinesChiral Phosphoric Acid / Photocatalysis2-amino-spiro[4.5]decane-6-onesUp to 99:1
Palladium-Catalyzed CyclizationVinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-onesPd₂(dba)₃·CHCl₃ / Chiral LigandChiral spiro-indenesUp to 19:1

Enantioselective Catalysis in Spirocenter Construction

Enantioselective catalysis is a premier strategy for constructing chiral molecules, creating the spirocenter with a specific, predetermined absolute stereochemistry. This is typically achieved using a small amount of a chiral catalyst, which can be a metal complex or a purely organic molecule.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for this purpose. Researchers have reported a highly efficient NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides to construct azaspiro[4.5]decanes. rsc.org This transformation proceeds under mild conditions, affording the desired spirocyclic products in good yields (up to 85%) and with excellent enantioselectivities (up to 99% ee). rsc.org

Brønsted acid catalysis also enables the enantioselective construction of spirocyclic frameworks. For example, a Diels-Alder reaction of exo-enones with various dienes, catalyzed by a strongly acidic and confined imidodiphosphorimidate (IDPi) catalyst, yields spirocarbocyclic scaffolds with high enantiopurity. nih.gov This approach has been successfully applied to the synthesis of several sesquiterpene natural products containing the spiro[4.5]decane core. nih.gov

Palladium-catalyzed asymmetric decarboxylation represents another advanced technique. This method uses vinyl methylene (B1212753) cyclic carbonates and p-quinone methides to construct spiro[4.5]deca-6,9-dien-8-ones that feature challenging vicinal quaternary carbons. wikipedia.org The reaction is highly enantioselective, achieving enantiomeric ratios up to 96:4. wikipedia.org

The following table details examples of enantioselective catalysis in the formation of spiro[4.5]decane analogs.

Reaction TypeReactantsCatalyst SystemProductYieldEnantiomeric Excess (ee) / Ratio (er)
[5+1] Annulationα,β-γ,δ-Unsaturated aldehydes and 3-aminomaleimidesN-Heterocyclic Carbene (NHC)Azaspiro[4.5]decaneUp to 85%Up to 99% ee
Diels-Alder Reactionexo-Enones and dienesImidodiphosphorimidate (IDPi) Brønsted AcidSpirocarbocycleGood98:2 er
Asymmetric DecarboxylationVinyl methylene cyclic carbonates and p-quinone methidesPalladium Complex / Chiral LigandSpiro[4.5]deca-6,9-dien-8-oneN/AUp to 96:4 er
(4+2) Dipolar CyclizationVinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-onesPd₂(dba)₃·CHCl₃ / Chiral LigandChiral spiro-indeneUp to 86%Up to 97% ee

Dynamic Kinetic Resolution in Spiro[4.5]decane Systems

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. nih.govyoutube.com This allows for the theoretical conversion of 100% of a racemic mixture into a single, enantiomerically pure product. nih.gov A successful DKR process requires that the rate of racemization is equal to or, ideally, faster than the rate of reaction of the more reactive enantiomer. rsc.orgnih.gov The resolution itself must also be irreversible to ensure high enantioselectivity. rsc.org

The key to DKR is the presence of a stereocenter that can be easily epimerized or racemized under the reaction conditions, often facilitated by a base, acid, or a second catalyst. nih.govnih.gov The primary chiral catalyst then selectively reacts with only one of the rapidly interconverting enantiomers, funneling the entire starting material pool into a single stereoisomeric product. nih.gov

While DKR has been widely applied in asymmetric synthesis, including the formation of various cyclic and acyclic structures, specific applications for the direct synthesis of the this compound core were not prominently featured in the surveyed literature. However, the principles of DKR represent a highly attractive and potent strategy that could be adapted for this purpose. For a racemic precursor to a spiro[4.5]decane system containing an epimerizable stereocenter, a combination of a racemization catalyst and a highly stereoselective cyclization or functionalization catalyst could theoretically provide a direct and efficient route to enantiopure spiro[4.5]decane derivatives.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of complex molecules like this compound, offering efficient, selective, and often more sustainable routes compared to stoichiometric methods. Both transition metal catalysis and organocatalysis have been instrumental in developing novel pathways to this spirocyclic system.

Transition Metal-Catalyzed Transformations (e.g., Pd, Au, Rh, Fe)

Transition metals, with their diverse reactivity, are workhorses in the construction of complex carbon skeletons.

Palladium (Pd): Palladium catalysis is widely used for constructing spiro[4.5]decane frameworks. A notable example is a palladium/norbornene-catalyzed intermolecular annulation reaction involving a Catellani-type C-H functionalization, alkyne insertion, and arene dearomatization cascade, which produces spiro[4.5]decane-embedded polycyclic molecules in good yields. nih.govoaepublish.com Palladium has also been employed in asymmetric syntheses, such as the construction of highly functionalized chiral spirocyclopentyl p-dienones and spiro[4.5]-1-one compounds. nih.gov Furthermore, palladium-catalyzed Narasaka-Heck cyclization followed by C-H activation and [4+2] annulation provides an efficient route to spirocyclic pyrrolines. researchgate.net

Rhodium (Rh): Rhodium catalysts are effective in strain-driven C-C bond cleavage and reconstruction reactions. unl.edu A Rh(I)-catalyzed decarbonylative spirocyclization of benzocyclobutenones with cyclic olefins via C-C activation offers a powerful method to form all-carbon spirocenters under neutral conditions, tolerating a wide range of functional groups. mdpi.comresearchgate.net Rhodium has also been used to catalyze the dimerization of ene-vinylidenecyclopropanes to build spiro[4.5]decane skeletons. Additionally, Rh(II) catalysts facilitate the spirocyclization of α-diazo homophthalimides with cyclic ethers. nih.gov

Iron (Fe): Iron-catalyzed reactions provide a cost-effective and environmentally friendly alternative. An Iron(III)-catalyzed trifluoromethylation of unactivated alkenes, followed by a radical-induced phenol dearomatizing spirocyclization, has been developed to obtain CF₃-substituted spiro[4.5]decanes. youtube.com Iron(II) catalysis has also been reported for the synthesis of polyfunctionalized cyclopentylamines, which can be precursors to spiro systems. nih.gov

The table below highlights various transition metal-catalyzed transformations leading to spiro[4.5]decane systems.

Metal CatalystReaction TypeReactantsProductKey Features
Palladium (Pd)C-H Activation / DearomatizationPhenol-based biaryls and bromoalkyl alkynesSpiro[4.5]decane-embedded polycyclesHighly chemoselective, domino process
Rhodium (Rh)Decarbonylative SpirocyclizationBenzocyclobutenones and cyclic olefinsFunctionalized spirocyclesC-C bond activation, neutral conditions
Rhodium (Rh)DimerizationEne-vinylidenecyclopropanesSpiro[4.5]decane skeletonsMild conditions, good functional group tolerance
Iron (Fe)Trifluoromethylation / SpirocyclizationIndole-tethered alkenes and Togni's reagentCF₃-containing spiro[indole-3,3′-pyrrolidine]Radical-induced dearomatizing spirocyclization

Organocatalytic Methods

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. These metal-free methods offer advantages such as operational simplicity, stability to air and moisture, and lower toxicity.

N-Heterocyclic Carbenes (NHCs): As previously mentioned, chiral NHCs are highly effective in catalyzing asymmetric reactions. The [5+1] cycloaddition to form azaspiro[4.5]decanes with excellent enantioselectivity (up to 99% ee) is a prime example of their utility in constructing complex spirocyclic systems from simple unsaturated aldehydes. rsc.org NHC organocatalysis is valued for its ability to generate diverse reactive intermediates, enabling a wide range of chemical transformations. rsc.org

Brønsted Acids: Chiral Brønsted acids, particularly phosphoric acid derivatives, are powerful catalysts for asymmetric synthesis. nih.gov They function by activating substrates through protonation or hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. A synergistic approach combining photocatalysis with chiral phosphoric acid catalysis has been used in a [3+2] cycloaddition to produce 2-amino-spiro[4.5]decane-6-ones with outstanding diastereoselectivity (up to 99:1 d.r.). nih.gov This method highlights the power of combining different catalytic modes to achieve challenging transformations. nih.gov Strongly acidic imidodiphosphorimidates (IDPis) have also proven to be powerful chiral catalysts for asymmetric cyclizations, furnishing products in good yields with excellent enantioselectivity.

The development of these organocatalytic methods has significantly expanded the toolbox for synthesizing chiral this compound and its analogs, providing metal-free pathways to enantiomerically enriched products.

Photocatalytic Synthesis Strategies

A notable advancement in the synthesis of spiro[4.5]decane frameworks involves a synergistic approach combining photocatalysis and organocatalysis. This has been demonstrated in the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3 + 2] cycloaddition reaction. mdpi.com This methodology utilizes 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines as starting materials. mdpi.com

The reaction is facilitated by the integration of photocatalysis with an organic phosphoric acid catalyst, such as a BINOL-derived phosphoric acid. mdpi.com A key advantage of this strategy is that it can proceed under photocatalyst-free and metal catalyst-free conditions, relying on the inherent photochemical properties of the reactants and the catalytic turnover of the organocatalyst. mdpi.com This approach has been shown to produce diverse 2-amino-spiro[4.5]decane-6-ones with high yields and excellent diastereoselectivity. mdpi.com

The reaction mechanism is proposed to initiate from an intermediate formed between the N-cyclopropylanilines and the chiral phosphoric acid. mdpi.com This method is not limited to a narrow range of substrates; it is amenable to derivatives with varying alkane ring sizes, allowing for the synthesis of different spirocyclic systems such as [4.4], [4.5], and [4.6] frameworks. mdpi.com

ReactantsCatalyst/ConditionsProductYieldDiastereoselectivity
2-methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilinesCooperative photocatalysis and organic phosphoric acid catalysis2-amino-spiro[4.5]decane-6-onesup to 88%up to 99:1

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies for complex molecules like this compound and its analogs. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

Key green chemistry considerations applicable to the synthesis of spiro[4.5]decane derivatives include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu The aforementioned photocatalytic [3 + 2] cycloaddition for the synthesis of 2-amino-spiro[4.5]decane-6-ones achieves 100% atom conversion of the substrates, representing an ideal example of this principle. mdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. yale.edu The use of organocatalysts, such as BINOL-derived phosphoric acid, in the photocatalytic synthesis of spiro[4.5]decane analogs aligns with this principle. mdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with more environmentally benign alternatives. Research into the synthesis of other spiro compounds has explored the use of greener solvents like ethanol or even solvent-free conditions, often assisted by microwave irradiation. mdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. yale.edu Photocatalytic reactions, which utilize light energy to drive chemical transformations, often proceed under mild conditions, thereby offering a more energy-efficient pathway compared to traditional thermal methods. mdpi.com

Reduction of Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. yale.edu Multicomponent domino reactions, which have been employed for the green synthesis of spiro compounds, are an excellent strategy for reducing the number of synthetic steps. mdpi.com

Other environmentally friendly approaches for the synthesis of spirocyclic compounds that could be adapted for this compound include mechanochemical methods, which involve mechanical grinding and can reduce the need for solvents and external energy input. envirobiotechjournals.com The use of ionic liquids as recyclable catalysts and reaction media also represents a promising green alternative. mdpi.com

Reactivity Profiles and Transformational Pathways of Spiro 4.5 Decane 6 Carbaldehyde

Chemical Transformations of the Carbaldehyde Group

The aldehyde functional group is the primary center of reactivity in Spiro[4.5]decane-6-carbaldehyde, serving as a versatile handle for the synthesis of a range of derivatives.

Selective Oxidation to Spiro[4.5]decane-6-carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, Spiro[4.5]decane-6-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from traditional strong oxidants to milder, more selective modern reagents.

Classic methods employ chromium-based reagents, such as chromium trioxide (CrO₃) in an acidic aqueous solution, a combination known as the Jones reagent. libretexts.org Another common method involves heating the aldehyde with potassium dichromate(VI) in the presence of sulfuric acid. libretexts.org These methods are highly effective but involve toxic heavy metals.

More contemporary and environmentally benign approaches are available. These include catalytic methods that use molecular oxygen or hydrogen peroxide as the ultimate oxidant. nih.govorganic-chemistry.org For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes, and protocols using Oxone (potassium peroxymonosulfate) provide mild and efficient alternatives to metal-mediated oxidations. organic-chemistry.org A key advantage of these methods is their high chemoselectivity, allowing the aldehyde to be oxidized without affecting the saturated spiroalkane backbone. nih.gov

Table 1: Reagents for the Oxidation of this compound

Reagent Conditions Product
Jones Reagent (CrO₃/H₂SO₄) Aqueous acetone Spiro[4.5]decane-6-carboxylic Acid
Potassium Dichromate (K₂Cr₂O₇) Sulfuric Acid, Heat Spiro[4.5]decane-6-carboxylic Acid
Oxone Mild conditions Spiro[4.5]decane-6-carboxylic Acid

Stereoselective Reduction to Spiro[4.5]decane-6-methanol

The reduction of the carbaldehyde group yields the primary alcohol, Spiro[4.5]decane-6-methanol. This can be achieved with various reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgyoutube.com Catalytic hydrogenation, using H₂ gas over a metal catalyst such as nickel, platinum, or palladium, also efficiently reduces aldehydes to primary alcohols. youtube.com

The reduction of this compound creates a new stereocenter at the carbinol carbon. libretexts.org If a non-chiral reducing agent is used, a racemic mixture of the two possible enantiomers of Spiro[4.5]decane-6-methanol will be formed. However, stereoselective reduction can be achieved. Diastereoselective reduction of ketones within a spiro[4.5]decane framework has been successfully demonstrated, indicating that the steric environment of the ring system can influence the facial selectivity of the hydride attack. libretexts.orgnih.gov For enantioselective reductions, chiral catalysts or reagents are employed to favor the formation of one enantiomer over the other. libretexts.org

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds.

A prominent example is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com In this reaction, this compound would be treated with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction proceeds through a cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com This would transform the aldehyde into a vinyl group, producing 6-vinylspiro[4.5]decane. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. organic-chemistry.org

Another fundamental nucleophilic addition is the Grignard reaction . Treatment with a Grignard reagent (R-MgX) followed by an acidic workup would convert the aldehyde into a secondary alcohol, with the "R" group from the Grignard reagent adding to the carbonyl carbon.

Table 2: Nucleophilic Addition Reactions

Reaction Nucleophile Intermediate/Reagent Product Type
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CHR) Oxaphosphetane Alkene

Aldehyde-involved Condensation Reactions

This compound possesses a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). This makes it capable of participating in base- or acid-catalyzed condensation reactions, such as the aldol (B89426) condensation .

In the presence of a base, the α-proton can be removed to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of a second molecule of the aldehyde. The initial product is a β-hydroxy aldehyde. Upon heating, this aldol addition product can readily undergo dehydration (loss of a water molecule) to yield a more stable, conjugated α,β-unsaturated aldehyde. This two-step sequence is known as the aldol condensation.

Reactions Involving the Spiro[4.5]decane Ring System

Electrophilic and Nucleophilic Functionalizations of the Rings

The spiro[4.5]decane framework consists entirely of saturated C-C and C-H bonds. This lack of π-electrons or leaving groups makes the rings generally unreactive towards the electrophiles and nucleophiles used in common addition or substitution reactions.

Functionalization of the inert alkane backbone is challenging and typically requires radical-based methods. youtube.comFree radical halogenation is a potential, albeit often unselective, pathway to introduce functionality. youtube.com This reaction is initiated by UV light or heat and proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. A halogen radical (e.g., Br• or Cl•) abstracts a hydrogen atom from the spiro[4.5]decane ring system to form an alkyl radical. This radical then reacts with a halogen molecule (Br₂ or Cl₂) to form the halogenated product and a new halogen radical, which continues the chain.

Due to the presence of multiple secondary and tertiary C-H bonds on both the cyclopentane (B165970) and cyclohexane (B81311) rings, this reaction would likely lead to a mixture of constitutional isomers, making it difficult to achieve high regioselectivity for a single product. youtube.com

Ring Expansion and Contraction Methodologies

The strategic location of the aldehyde group in this compound provides a versatile handle for orchestrating skeletal rearrangements, leading to either the expansion of the cyclohexane ring or the contraction of the cyclopentane ring. These transformations often proceed through carbocationic intermediates, where the unique strain and conformational properties of the spirocyclic system play a crucial role in directing the reaction pathway.

One of the most well-established methods for achieving a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.org This reaction typically involves the conversion of a 1-aminomethyl-cycloalkanol to a ring-expanded ketone upon treatment with nitrous acid. For this compound, this would first require reduction of the aldehyde to the corresponding alcohol, followed by conversion to an amine to generate the precursor, (spiro[4.5]decan-6-yl)methanamine. Diazotization of this amine would lead to a highly unstable diazonium species, which upon nitrogen elimination, would generate a primary carbocation. This carbocation is poised to undergo a 1,2-migration of one of the adjacent ring carbons, leading to the expansion of the six-membered ring to a seven-membered ring, yielding a spiro[4.6]undecanone. The regioselectivity of this rearrangement would be influenced by the migratory aptitude of the C-C bonds of the cyclohexane ring.

Another powerful tool for ring expansion is the Pinacol rearrangement . wikipedia.orgmasterorganicchemistry.com This reaction involves the acid-catalyzed rearrangement of a 1,2-diol. To apply this to this compound, the aldehyde could be reacted with a Grignard or organolithium reagent to generate a secondary alcohol, which can then be converted to a 1,2-diol. Protonation of one of the hydroxyl groups and subsequent loss of water generates a carbocation. A 1,2-alkyl shift, in this case, the migration of a carbon atom from the spiro[4.5]decane core, would lead to a ring-expanded ketone. The stereochemistry of the diol is a critical factor in determining the outcome of the Pinacol rearrangement in cyclic systems. wikipedia.org

While less common, ring contraction methodologies could also be envisioned. One hypothetical pathway might involve the conversion of the aldehyde to an α-haloketone, followed by a Favorskii-type rearrangement. However, the application of such a sequence to the spiro[4.5]decane system is not well-documented and would likely be complicated by competing reaction pathways.

The following table summarizes potential ring expansion methodologies applicable to this compound:

RearrangementPrecursor from this compoundKey ReagentsProduct Type
Tiffeneau-Demjanov(Spiro[4.5]decan-6-yl)methanamineNitrous Acid (HNO₂)Spiro[4.6]undecanone
Pinacol1-(Spiro[4.5]decan-6-yl)alkane-1,2-diolAcid Catalyst (e.g., H₂SO₄)Ring-Expanded Ketone

Stereochemical Consequences of Chemical Reactions on the Spiro[4.5]decane Core

The stereochemistry of the spiro[4.5]decane core, particularly the relative orientation of the cyclopentane and cyclohexane rings and the configuration at the C6 position bearing the formyl group, will have a profound impact on the stereochemical outcome of any chemical transformation. The rigid nature of the spirocyclic system often leads to high levels of stereocontrol.

In reactions proceeding through carbocationic intermediates, such as the Tiffeneau-Demjanov and Pinacol rearrangements, the stereochemistry of the starting material dictates the conformation of the intermediate, which in turn influences which bond migrates. For instance, in the Pinacol rearrangement of a cyclic diol, the migrating group is typically the one that is anti-periplanar to the leaving group. wikipedia.org This principle would be highly relevant in controlling the stereochemical outcome of the rearrangement of a diol derived from this compound. The cis or trans relationship of the hydroxyl groups in the diol precursor would determine the preferred migratory pathway and thus the stereochemistry of the resulting ring-expanded product.

Furthermore, the spirocyclic nature of the core can influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl. The cyclopentane ring can sterically hinder one face of the cyclohexane ring, directing incoming nucleophiles to the less hindered face. This would be crucial in the initial steps of preparing precursors for rearrangement reactions, for example, in the addition of an organometallic reagent to the aldehyde, which would establish a new stereocenter.

The conformational locking of the cyclohexane ring due to the spiro fusion also plays a significant role. The chair-like conformation of the six-membered ring will position the substituents in either axial or equatorial orientations, which will affect their reactivity and the stereoelectronic requirements of the transition states for various reactions.

The following table outlines key stereochemical considerations for reactions involving the Spiro[4.5]decane core:

Reaction TypeKey Stereochemical FactorExpected Outcome
Nucleophilic addition to C6-aldehydeFacial hindrance by the cyclopentane ringDiastereoselective formation of alcohols
Tiffeneau-Demjanov RearrangementConformation of the carbocation intermediateStereospecific migration of a C-C bond
Pinacol RearrangementAnti-periplanar alignment of migrating and leaving groupsStereospecific formation of the ring-expanded ketone

Advanced Spectroscopic Characterization and Structural Analysis of Spiro 4.5 Decane 6 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of Spiro[4.5]decane-6-carbaldehyde, offering profound insights into its proton and carbon frameworks, as well as the intricate spatial relationships between atoms.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by a series of signals corresponding to the distinct proton environments within the molecule. The aldehyde proton (CHO) is expected to appear as a singlet or a finely coupled multiplet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The proton on the carbon atom to which the aldehyde group is attached (C6-H) would also exhibit a characteristic chemical shift, likely in the range of δ 2.5-3.0 ppm, and its multiplicity would be dictated by the coupling with neighboring protons on the cyclohexane (B81311) ring. The remaining protons of the cyclopentane (B165970) and cyclohexane rings would produce a complex series of overlapping multiplets in the upfield region, generally between δ 1.0 and 2.5 ppm. The specific coupling patterns observed are instrumental in confirming the connectivity of the spirocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aldehyde H9.5 - 10.5s or d
C6-H2.5 - 3.0m
Cyclohexane & Cyclopentane H's1.0 - 2.5m

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in this compound, with each unique carbon environment producing a distinct signal. sdsu.edu The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing in the region of δ 200-205 ppm. The spiro carbon, being a quaternary carbon atom at the junction of the two rings, is expected to have a chemical shift in the range of δ 40-50 ppm. The carbon atom bearing the aldehyde group (C6) would be found further downfield than the other aliphatic carbons due to the electron-withdrawing nature of the formyl group. The remaining ten carbons of the cyclopentane and cyclohexane rings will produce signals in the aliphatic region of the spectrum, generally between δ 20 and 40 ppm. sdsu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O200 - 205
Spiro C40 - 50
C650 - 60
Cyclohexane & Cyclopentane C's20 - 40

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)sdsu.edu

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. youtube.com For this compound, COSY would be used to trace the connectivity of protons within the cyclohexane and cyclopentane rings, helping to differentiate between the various methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comprinceton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com HMBC is particularly useful for identifying the quaternary spiro carbon by observing correlations from the protons on the adjacent carbons of both rings. It would also confirm the position of the aldehyde group by showing a correlation from the aldehyde proton to the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. uni.lu This is vital for determining the stereochemistry of the molecule, such as the relative orientation of the aldehyde group with respect to the two rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysissdsu.eduspectrabase.com

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of this compound. For the molecular formula C₁₁H₁₈O, the expected exact mass would be calculated and compared to the experimentally measured value, with a high degree of accuracy confirming the formula. unimi.it The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the cleavage of the rings, and other characteristic rearrangements of the spirocyclic system.

Table 3: Predicted HRMS Data for this compound unimi.it

AdductPredicted m/z
[M+H]⁺167.14305
[M+Na]⁺189.12499
[M-H]⁻165.12849

Vibrational Spectroscopy (FT-IR) for Functional Group Identificationsdsu.edu

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band would be due to the carbonyl (C=O) stretching of the aldehyde group, which is expected to appear in the region of 1720-1740 cm⁻¹. The C-H stretching of the aldehyde proton typically gives rise to two weak bands around 2720 and 2820 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexane and cyclopentane rings would be observed in the range of 2850-3000 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)
C=O (aldehyde)1720 - 1740
C-H (aldehyde)2720 and 2820
C-H (aliphatic)2850 - 3000

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformationsdsu.edu

While other spectroscopic methods provide valuable structural information, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, a successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would allow for the unequivocal determination of the absolute stereochemistry at the chiral centers and the preferred conformation of the cyclopentane and cyclohexane rings. Such data is the gold standard for validating the structural assignments made by other spectroscopic techniques.

Computational Chemistry and Theoretical Studies on Spiro 4.5 Decane 6 Carbaldehyde

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

For instance, DFT calculations have been successfully employed to investigate the mechanism of palladium-catalyzed spirocyclization reactions of acrylamides. rsc.org These studies have elucidated the step-by-step pathway, including oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion, providing results that align well with experimental observations. rsc.org Similarly, DFT has been used to explore the cycloaddition reactions of germylene species with acetaldehyde (B116499) to form spiro-Ge-heterocyclic ring compounds, predicting a dominant reaction pathway via a [2+2] cycloaddition. aip.org

In the context of spiro[4.5]decane-6-carbaldehyde, DFT could be instrumental in understanding various transformations of the aldehyde group. For example, in a hypothetical reaction, DFT could model the transition states and intermediates to predict the stereochemical outcome of a nucleophilic addition to the carbonyl carbon. The calculated energy barriers for different pathways would reveal the most likely reaction mechanism.

A recent study on the construction of spiro[4.5]decanes through the annulation of azadienes with a Nazarov reagent utilized DFT calculations to verify the proposed reaction mechanism and analyze the observed diastereoselectivity. researchgate.net This highlights the power of DFT in providing a detailed, atomistic understanding of how these complex three-dimensional structures are formed.

Furthermore, theoretical investigations into the mechanisms of 1,3-dipolar cycloaddition reactions to synthesize spiro-heterocyclic compounds have demonstrated the utility of DFT in supporting or refuting proposed reaction pathways. mdpi.com These studies often involve the calculation of activation energies and the geometries of transition states to explain the observed regioselectivity and stereoselectivity.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the cyclopentane (B165970) and cyclohexane (B81311) rings in this compound, along with the orientation of the aldehyde group, gives rise to a complex energy landscape with multiple local minima. Computational methods are essential for mapping this landscape and identifying the most stable conformers.

The table below illustrates hypothetical relative energies for different conformers of this compound, showcasing how computational methods can quantify conformational preferences.

ConformerAldehyde OrientationCyclohexane ConformationRelative Energy (kcal/mol)
1EquatorialChair0.00
2AxialChair1.50
3EquatorialTwist-Boat5.30
4AxialTwist-Boat6.80
This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental NMR data for this compound is not readily found in public databases, theoretical predictions can offer valuable insights into its spectral features.

The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using DFT calculations. nih.gov By calculating the magnetic shielding tensors of the nuclei in a given molecular geometry, it is possible to predict the chemical shifts with a reasonable degree of accuracy. This can be particularly useful for distinguishing between different isomers or conformers of a molecule. nih.gov

For this compound, predicting the chemical shifts of the protons and carbons in the spirocyclic framework would be a key application. The unique electronic environment created by the spiro junction and the aldehyde group would lead to a characteristic set of chemical shifts. For example, the chemical shift of the spiro-carbon itself is a diagnostic feature in the ¹³C NMR spectrum of spiro compounds. researchgate.net

The following table provides a hypothetical comparison of predicted ¹³C NMR chemical shifts for the spiro-carbon in spiro[4.5]decane and a related spiroketal, illustrating the sensitivity of this parameter to the local chemical environment.

CompoundSpiro-Carbon EnvironmentPredicted ¹³C Chemical Shift (ppm)
Spiro[4.5]decaneC(C)₄~40-50
Spiro[4.5]decane-based spiroketalO-C-O~90-110
These are approximate values based on general chemical shift ranges.

Molecular Dynamics Simulations of Spiro[4.5]decane Architectures

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD simulations for this compound are not reported, studies on other spirocyclic systems demonstrate the potential of this technique.

MD simulations have been used to investigate the formation of spirocycles in biosynthetic pathways, providing a rationale for the selective spirocyclization of natural products. chemrxiv.org In the context of drug discovery, MD simulations of spiro-compounds bound to their protein targets can elucidate the key interactions responsible for their biological activity. rsc.org

Theoretical Investigations of Reactivity and Selectivity in Aldehyde Transformations

The reactivity of the aldehyde group in this compound is a key aspect of its chemistry. Theoretical methods can provide valuable insights into the factors that govern the reactivity and selectivity of its transformations. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a more electron-deficient carbonyl carbon. libretexts.org

Computational studies on the reactions of other aldehydes can serve as a guide for what to expect with this compound. For example, DFT calculations have been used to study substituent effects on the reactions of peroxy radicals with carbonyls, which can lead to the formation of alcohols and aldehydes or ketones. nih.gov Such studies help in understanding the electronic and steric factors that influence reaction barriers.

In the case of this compound, theoretical investigations could focus on predicting the stereochemical outcome of nucleophilic additions to the carbonyl group. The rigid spirocyclic framework can impose significant steric hindrance, leading to high diastereoselectivity. By modeling the transition states for the approach of a nucleophile from different faces of the aldehyde, it would be possible to predict which diastereomer would be the major product.

Furthermore, the electrophilicity of the carbonyl carbon can be quantified using computational methods, providing a measure of its reactivity towards nucleophiles. nih.gov This information can be used to compare the reactivity of this compound with other aldehydes and to design reactions with optimal selectivity.

The following table presents a hypothetical analysis of the electrophilicity index for different aldehydes, illustrating how computational chemistry can be used to rank their reactivity.

AldehydeElectrophilicity Index (ω)Predicted Reactivity
Formaldehyde1.5High
Acetaldehyde1.2Moderate
This compound1.3 (estimated)Moderate-High
Benzaldehyde1.4High
This table is for illustrative purposes. The electrophilicity index is a calculated parameter and would require specific DFT calculations.

Applications of Spiro 4.5 Decane 6 Carbaldehyde in Advanced Organic Synthesis and Material Science

Strategic Building Block for Complex Molecule Synthesis

The unique stereochemical and structural properties of the spiro[4.5]decane core make it a sought-after substructure in complex molecule synthesis. The presence of the aldehyde functionality in Spiro[4.5]decane-6-carbaldehyde provides a convenient chemical handle for a wide array of transformations, including nucleophilic additions, oxidations, reductions, and condensations, allowing for its elaboration into more intricate molecular architectures.

The spiro[4.5]decane skeleton is a common feature in a variety of natural products, particularly in the sesquiterpene family. Consequently, functionalized derivatives like this compound are pivotal starting materials or intermediates in the total synthesis of these compounds and their analogues.

Research has demonstrated the successful synthesis of several spiro[4.5]decane-containing natural products. For instance, the total synthesis of biologically important axane sesquiterpenes, such as (-)-gleenol and (±)-axenol, has been accomplished using a highly functionalized spiro[4.5]decane intermediate. qmul.ac.ukresearchgate.net Similarly, the synthesis of acorenone, another sesquiterpene, utilizes strategies that construct the core spiro[4.5]decane framework as a key step. acs.org The biosynthetic pathway of (±)-Mycosphatide A, a highly oxidized polyketide with lipid-lowering activity, is also proposed to involve the generation of a key spiro[4.5]decane scaffold. ccspublishing.org.cn

Beyond direct synthesis, the spiro[4.5]decane unit is used to create analogs of other important biological molecules. A notable example is the development of novel analogs of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), where the C/D rings are replaced with a spiro[4.5]decane system, highlighting the scaffold's utility in medicinal chemistry for generating new therapeutic candidates. nih.gov The aldehyde group on the this compound molecule is perfectly positioned for the necessary chemical modifications to build these complex natural product structures.

Table 1: Examples of Natural Products and Analogs with a Spiro[4.5]decane Core

Compound Class Specific Example(s) Synthetic Significance of Spiro[4.5]decane Core
Sesquiterpenes Gleenol, Axenol, Acorenone Serves as the central structural framework.
Polyketides (±)-Mycosphatide A Key scaffold in the proposed biosynthetic pathway. ccspublishing.org.cn

The versatility of the spiro[4.5]decane scaffold extends to the synthesis of a wide range of specialty chemicals, which are valued for their specific functions and applications, often in pharmaceuticals and materials science. The aldehyde group of this compound is a gateway to numerous molecular classes.

One significant area is the synthesis of complex heterocyclic systems. For example, spiro[4.5]decane precursors are used to construct spiro-tetrahydroquinoline scaffolds, which are prevalent in many drug molecules and natural products. researchgate.net Furthermore, synthetic methods have been developed to create novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which have been investigated as potential inhibitors of the mitochondrial permeability transition pore, a target for various pathologies. nih.gov The synthesis of these highly functionalized, nitrogen-containing spirocycles often involves multi-step sequences where an aldehyde functionality would be an ideal starting point for introducing the necessary nitrogen atoms via reductive amination or condensation reactions.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce a single desired enantiomer of a product, is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. The development of effective chiral ligands is critical to the success of this field. Spirocyclic frameworks are highly prized for ligand design because their conformational rigidity creates a well-defined and predictable chiral environment around a metal center.

The spiro[4.5]decane skeleton has been identified as a particularly suitable platform for the design of a variety of chiral ligands. researchgate.netscispace.com Computational studies have shown that the spiro[4.5]decane framework possesses an ideal structure for creating ligands with optimal bite angles and steric properties. scispace.com Numerous classes of high-performance chiral ligands based on spiro scaffolds have been synthesized, including:

Spiro Diphosphines (SDP)

Spiro Bis(oxazolines)

Spiro Bis(isoxazoles)

Spiro Phosphoramidites

These ligands have demonstrated remarkable activity and enantioselectivity in a range of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cycloadditions. researchgate.net this compound is an excellent precursor for such ligands. The aldehyde group can be readily transformed into the necessary coordinating moieties (e.g., amines, alcohols, phosphines) through established synthetic protocols, allowing for the generation of a diverse library of chiral ligands for catalytic screening.

Role in the Synthesis of Advanced Materials

The unique and rigid three-dimensional structure of the spiro[4.5]decane unit makes it an attractive building block for the creation of advanced materials with novel properties.

The incorporation of spirocyclic units into polymer chains can impart unique properties such as increased thermal stability, higher glass transition temperatures (Tg), and modified solubility and mechanical characteristics. The IUPAC nomenclature includes examples such as poly(spiro[4.5]decane-2,8-diylmethylene), which confirms the viability of integrating this specific spiro-scaffold into a polymer backbone. qmul.ac.uk

Patents have described the synthesis of polymers containing spiro[4.5]decane units, such as poly(8-methyl-6,9-dioxa-spiro[4.5]decane-7,10-dione-1,3-diylvinylene), via ring-opening metathesis polymerization (ROMP). google.com These polymers have shown high glass transition temperatures, indicating enhanced thermal stability. google.com this compound can be converted into a polymerizable monomer. For example, the aldehyde could be modified with polymerizable groups like acrylates or styrenes, or it could undergo condensation polymerization with appropriate co-monomers to create novel polymer architectures.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. A key principle in this field is preorganization, where molecular hosts are designed with rigid structures to minimize the entropic penalty upon binding a guest. The inherent rigidity and well-defined geometry of the spiro[4.5]decane scaffold make it an excellent candidate for constructing such preorganized hosts and other supramolecular architectures.

The spiro[4.5]decane framework can serve as a central scaffold from which recognition sites (e.g., hydrogen bond donors/acceptors, aromatic surfaces) can be projected in precise three-dimensional orientations. The aldehyde group of this compound acts as a convenient attachment point for these functional groups, enabling the synthesis of sophisticated molecular receptors for targeted guest binding in host-guest chemistry or for directing the self-assembly of complex molecular structures.

Future Directions and Emerging Research Avenues for Spiro 4.5 Decane 6 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The demand for environmentally benign and economically viable chemical processes has spurred research into more sustainable methods for constructing spiro[4.5]decane systems. Future efforts will likely concentrate on the development of synthetic routes that adhere to the principles of green chemistry, such as maximizing atom economy, utilizing less hazardous reagents, and minimizing waste. acs.org

Recent advancements have already showcased the potential of catalytic, one-pot reactions to improve efficiency. For instance, the development of tandem Prins/pinacol cascade processes catalyzed by Lewis acids provides a direct route to oxaspiro[4.5]decan-1-ones from simple aldehydes and alcohols. rsc.org Similarly, gold(I)-catalyzed vinylogous Conia-ene reactions have been employed to construct functionalized spiro[4.5]deca-1,6-dien-8-ones under mild, atom-economical conditions. researchgate.net

Researchers are also exploring novel strategies that begin with readily available starting materials. Visible-light-driven, metal- and photocatalyst-free cascade reactions represent a sustainable approach for synthesizing 2-Azaspiro[4.5]decanes. acs.org These methods often feature operational simplicity and excellent functional group tolerance, making them highly attractive for broader applications. acs.org The Claisen rearrangement has also proven to be a powerful tool for the stereocontrolled synthesis of multifunctional spiro[4.5]decanes in a single step from bicyclic dihydropyrans. researchgate.net

Table 1: Comparison of Modern Synthetic Methods for Spiro[4.5]decane Scaffolds

Synthetic Method Key Features Catalyst/Conditions Advantages
Tandem Prins/Pinacol Reaction rsc.org Cascade process forming oxaspirocycles. Lewis Acid (e.g., Sc(OTf)₃) Good yields, excellent selectivity, wide aldehyde scope.
Au(I)-Catalyzed Conia-Ene researchgate.net Vinylogous Conia-ene reaction. Au(I) catalyst Mild conditions, wide substrate scope, atom economical.
Visible-Light-Mediated Dearomative Spirocyclization acs.org Cascade 1,4-HAT and dearomative spirocyclization. Blue LED, no metal/photocatalyst Sustainable, excellent functional group tolerance, scalable.
Claisen Rearrangement researchgate.net rsc.orgrsc.org-Sigmatropic rearrangement. Thermal or Lewis acid-catalyzed Excellent stereoselectivity, single-step complexity generation.

Exploration of Novel Reactivity Patterns and Cascade Reactions

The aldehyde group in Spiro[4.5]decane-6-carbaldehyde is a gateway to a diverse range of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. Future research will undoubtedly focus on uncovering novel reactivity patterns and designing innovative cascade reactions that leverage this functional group to rapidly build molecular complexity.

Cascade reactions, which involve two or more bond-forming events in a single operation without isolating intermediates, are particularly powerful for synthesizing complex spirocyclic systems. rsc.org Research is moving towards the design of intricate cascade sequences that can generate multiple rings and stereocenters in a controlled manner. For example, a NaH-promoted domino reaction between an azadiene and a Nazarov reagent has been developed to afford spiro[4.5]decane derivatives through a [4+2] cycloaddition with high diastereoselectivity. researchgate.net Another emerging area is the use of visible-light photoredox catalysis to initiate dearomative spirocyclization, enabling access to novel spiro-cyclohexadiene oxindoles. acs.org

The exploration of reactions that proceed under synergistic photocatalysis and organocatalysis is also a promising frontier, as demonstrated by the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. researchgate.net These dual catalytic systems can unlock unique reaction pathways and provide access to previously unattainable structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is set to revolutionize the synthesis of spiro[4.5]decane derivatives. nih.govspirochem.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and higher yields. spirochem.comsyrris.comsyrris.com These benefits are particularly valuable for reactions that are highly exothermic or involve unstable intermediates. researchgate.net

The total synthesis of complex natural products like spirodienal A has already been accelerated through the use of flow chemistry, demonstrating its power in multistep synthetic sequences. nih.govsyrris.com Future work will likely involve the development of fully integrated flow systems that combine synthesis, work-up, and purification, significantly reducing manual intervention and accelerating discovery timelines. syrris.com

Automated synthesis platforms, which can perform numerous reactions in parallel, are invaluable for rapidly screening reaction conditions and building libraries of spiro[4.5]decane derivatives for biological evaluation. syrris.comtandfonline.com The combination of flow chemistry and automation will enable chemists to explore a much larger chemical space and optimize synthetic routes with unprecedented speed and efficiency. researchgate.net

Table 2: Advantages of Flow Chemistry in Spirocycle Synthesis

Feature Benefit in Spirocycle Synthesis
Enhanced Heat Transfer syrris.com Precise temperature control, enabling rapid heating/cooling and safe handling of exotherms.
Rapid Mixing syrris.com Improved reaction rates and selectivity, minimizing side product formation.
Pressurization syrris.com Allows for superheating of solvents, dramatically accelerating reaction rates.
Scalability spirochem.com Seamless transition from laboratory-scale synthesis to pilot-plant production.
Safety syrris.comsyrris.com Small reaction volumes minimize the risk associated with hazardous reagents or intermediates.

Machine Learning Applications in Spiro[4.5]decane Synthesis and Prediction

In the context of spiro[4.5]decane synthesis, ML models could be used to:

Predict Synthesizability: Assess the likelihood that a designed spiro[4.5]decane derivative can be successfully synthesized. mit.edunih.gov

Optimize Reaction Conditions: Identify the optimal solvent, catalyst, temperature, and other parameters for a given transformation, reducing the need for extensive experimental screening. digitellinc.com

Predict Regioselectivity and Stereoselectivity: In cases where multiple isomers can be formed, ML models can predict the major product, guiding the design of more selective reactions. digitellinc.com

Discover Novel Reactions: By analyzing patterns in chemical data, AI could potentially identify entirely new types of reactions for constructing the spiro[4.5]decane core.

Design of Next-Generation Spiro[4.5]decane-Based Molecular Tools for Chemical Innovation

The unique, three-dimensional architecture of the spiro[4.5]decane scaffold makes it an attractive starting point for the design of sophisticated molecular tools. acs.org These tools can be used to probe biological processes, catalyze new chemical reactions, or form the basis of novel materials.

Future research in this area will likely focus on:

Chemical Probes: The design and synthesis of spiro[4.5]decane-based molecules that can be used to study the function of proteins and other biological targets. nih.govthermofisher.com By attaching fluorescent dyes or other reporter groups to the spirocyclic core, researchers can create probes for use in cellular imaging and target engagement studies. thermofisher.com

Novel Ligands: The aldehyde functionality of this compound can be readily converted into a variety of chelating groups, making it a versatile platform for the development of new ligands for catalysis. The rigid spirocyclic framework can impart specific stereochemical constraints, leading to highly selective catalysts.

Materials Science: The incorporation of the spiro[4.5]decane motif into polymers or metal-organic frameworks could lead to materials with unique physical and chemical properties.

The design of these next-generation molecular tools will require a deep understanding of structure-activity relationships, which can be aided by computational modeling and high-throughput screening. The development of new 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore highlights the potential of this scaffold in medicinal chemistry and the design of molecules with specific biological functions. tandfonline.com

Q & A

Q. What are the key considerations for optimizing the synthesis of Spiro[4.5]decane-6-carbaldehyde to achieve high purity?

Methodological Answer:

  • Reaction Conditions : Adjust temperature and pH during cyclization steps to minimize side reactions. For example, highlights that maintaining a pH of 7–8 and temperatures below 40°C reduces byproduct formation in analogous spiro compounds.
  • Purification : Use crystallization or preparative HPLC to isolate the aldehyde moiety, as residual solvents or unreacted intermediates (e.g., carbonyl precursors) are common impurities .
  • Characterization : Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS), comparing spectral data to computational models (e.g., density functional theory) .

Q. How can researchers distinguish this compound from structurally similar spirocyclic aldehydes?

Methodological Answer:

  • Spectroscopic Differentiation : Combine <sup>13</sup>C NMR to identify the spiro carbon (typically 90–110 ppm) and IR spectroscopy to confirm the aldehyde stretch (~1720 cm⁻¹). recommends using NIST-standardized reference spectra for cross-validation.
  • X-ray Crystallography : Resolve ambiguity by determining the spiro junction geometry, as seen in studies of analogous compounds like 6-bromo-1,4-dioxaspiro[4.5]decane ().

Q. What experimental strategies are effective for analyzing the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via LC-MS.
  • Degradation Pathways : Identify oxidation products (e.g., carboxylic acids) using tandem mass spectrometry, as demonstrated in spiro[4.5]decane derivatives ().

Advanced Research Questions

Q. How can this compound be leveraged to design selective inhibitors of 2-oxoglutarate (2-OG)-dependent oxygenases?

Methodological Answer:

  • Structural Insights : Use crystallographic data (e.g., PDB entries from ) to map the aldehyde’s binding to metal ions in enzyme active sites. The spiro core’s rigidity enhances chelation selectivity for Fe(II) in prolyl hydroxylases (PHDs) .
  • SAR Studies : Introduce substituents at the 6-carbaldehyde position to modulate steric and electronic interactions. For example, bulkier groups may enhance selectivity for PHD2 over FIH (Factor Inhibiting HIF), as observed in spiro[4.5]decanone inhibitors ().

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ values, molar refractivity) with biological activity. used this approach to explain divergent inhibition potencies in PHD isoforms.
  • Crystallographic Validation : Resolve ambiguities by co-crystallizing derivatives with target enzymes. For instance, demonstrated how spiro compound conformations influence hydrogen-bonding networks in dioxaspiro[4.5]decane diones.

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • DFT Calculations : Optimize transition states for aldol condensations or Michael additions using Gaussian or ORCA software. Compare with experimental yields to validate models.
  • Machine Learning : Train models on spiro compound datasets (e.g., reaction conditions, yields) to predict optimal synthetic routes, as suggested by ’s synthesis protocols.

Q. What advanced techniques characterize the electronic effects of substituents on the aldehyde group’s reactivity?

Methodological Answer:

  • Electrochemical Analysis : Use cyclic voltammetry to measure oxidation potentials, correlating with substituent electron-withdrawing/donating capabilities.
  • In Situ Spectroscopy : Employ Raman or FTIR to monitor real-time changes during reactions, as applied to spiro[4.5]decanone derivatives in .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

  • Error Source Identification : Check for discrepancies in solvent effects (implicit vs. explicit solvation models) or conformational sampling in simulations. notes that NIST data often accounts for these variables.
  • Experimental Replication : Repeat measurements using standardized protocols (e.g., IUPAC guidelines for melting point determination) .

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